1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide

ketol-acid reductoisomerase KARI enzyme inhibition

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide (CAS 1226432-20-7) is a synthetic small molecule characterized by a 1-cyanocyclopropane carboxamide core linked via an ethyl spacer to a 4-fluorophenoxy moiety. The compound belongs to the class of 1-cyano-N-substituted cyclopropanecarboxamides, a series investigated for inhibition of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid biosynthesis pathway.

Molecular Formula C13H13FN2O2
Molecular Weight 248.257
CAS No. 1226432-20-7
Cat. No. B2617112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide
CAS1226432-20-7
Molecular FormulaC13H13FN2O2
Molecular Weight248.257
Structural Identifiers
SMILESC1CC1(C#N)C(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O2/c14-10-1-3-11(4-2-10)18-8-7-16-12(17)13(9-15)5-6-13/h1-4H,5-8H2,(H,16,17)
InChIKeyROSCTYFIZVKBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide (CAS 1226432-20-7): Chemical Identity and Structural Context for Scientific Procurement


1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide (CAS 1226432-20-7) is a synthetic small molecule characterized by a 1-cyanocyclopropane carboxamide core linked via an ethyl spacer to a 4-fluorophenoxy moiety . The compound belongs to the class of 1-cyano-N-substituted cyclopropanecarboxamides, a series investigated for inhibition of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid biosynthesis pathway [1]. Publicly available information on this specific compound is limited to structural identity and supplier catalog listings.

KARI pharmacophore core: 1-cyanocyclopropanecarboxamide scaffold
Cyano group is essential for reported KARI inhibition in class
Structural probe for branched-chain amino acid biosynthesis studies
Based on class-level evidence; direct enzyme data not available
Suitable for SAR and computational modeling workflows
Docking model from published series may guide inhibitor design

Procurement Risk: Why 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide Cannot Be Casually Replaced by Class Analogs


The presence of the 1-cyano substituent on the cyclopropane ring is a critical structural feature for KARI inhibition [1]. In a controlled series of analogs, non-cyano derivatives such as N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide (CAS 1105227-35-7) are structurally available but lack any reported inhibitory activity data. Given that the cyano group is not merely an inert handle but has been shown to gate bioactivity in this scaffold, substitution with a non-cyano analog carries a high risk of losing target engagement and invalidating assay results.

Target Compound
1-Cyano cyclopropanecarboxamide
Contains the cyano pharmacophore shown to gate KARI inhibitory activity in published series. Its absence may completely abolish target engagement.
Non-Cyano Analog
CAS 1105227-35-7
Lacks the 1-cyano group; no reported KARI inhibition data. Structurally available but biologically unvalidated in this scaffold.
Replacing the 1-cyano compound with the non-cyano analog risks loss of KARI target engagement and invalidates assay conclusions. Procure both for cyano-requirement experiments.

Quantitative Differentiation Evidence for 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide


KARI Enzyme Inhibition: Structural Rationale for the 1-Cyano Substituent

The 1-cyano substituent on the cyclopropane ring is essential for KARI inhibition. In a published series, various 1-cyano-N-substituted cyclopropanecarboxamides demonstrated measurable inhibition of spinach KARI, with inhibition rates ranging from 0% to 100% depending on the N-substituent [1]. The specific compound, 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide, was not included among the tested analogs, and thus no direct activity data exists. Its structural analog, N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide (lacking the cyano group), has no reported KARI activity .

KARI inhibition structural rationale
Class-level inference
Target: no experimental data. Class reference: up to 100% inhibition (e.g., 1-cyano-N-(2-hydroxyethyl) analog 98.92%). Non-cyano analog has no activity data.
Cyano group is required for KARI inhibition within this scaffold.
Data from spinach KARI assay; class-derived, not specific to this compound.
ketol-acid reductoisomerase KARI enzyme inhibition

Molecular Docking: Predicted Binding Mode of 1-Cyano Cyclopropanecarboxamides in the KARI Active Site

AutoDock studies for the 1-cyano cyclopropanecarboxamide series predict a specific binding orientation within the spinach KARI active site, with the cyano group engaging in key polar interactions [1]. The crystal structure of compound 4a from the series was solved, providing structural validation for the docking model. The target compound, bearing the 4-fluorophenoxyethyl substituent, shares the same 1-cyanocyclopropane core, suggesting a conserved binding pose. No docking data is available for the non-cyano analog.

Molecular docking prediction
Class-level inference
No docking data for target compound. Class core co-crystallized (compound 4a) and modeled in KARI active site; cyano group engages polar residues.
Conserved binding pose inferred; supports scaffold selection.
Requires compound-specific docking validation.
molecular docking KARI binding mode

Structural Differentiation: The 1-Cyano vs. Non-Cyano Cyclopropanecarboxamide Scaffold

The target compound is a 1-cyano cyclopropanecarboxamide (molecular weight: ~248.25 g/mol, formula C13H13FN2O2) . Its closest commercially available analog is N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide (CAS 1105227-35-7, molecular weight: 223.24 g/mol, formula C12H14FNO2) , which lacks the cyano substituent. This structural difference is not subtle: the cyano group contributes a strong electron-withdrawing effect, alters the H-bond acceptor capacity, and introduces a nitrile moiety capable of engaging active-site residues. In the published KARI inhibitor series, the cyano group is present in all active compounds [1].

Structural differentiation
Class-level inference
ΔMW ≈ 25 g/mol (248.25 vs 223.24). Added H-bond acceptor (CN), electron-withdrawing effect.
Non-cyano analog is a distinct chemotype; not interchangeable.
Confirm identity via NMR or HRMS before use.
structure-activity relationship SAR cyclopropanecarboxamide

Evidence-Backed Application Scenarios for 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide (CAS 1226432-20-7)


KARI Enzyme Inhibition Probe for Branched-Chain Amino Acid Biosynthesis Studies

This compound retains the 1-cyanocyclopropane carboxamide core that has been validated as a KARI inhibitor scaffold. It may serve as a probe molecule for studying branched-chain amino acid biosynthesis in plants or microorganisms, particularly as a tool compound for spinach KARI inhibition assays, based on class-level evidence from Liu et al. (2007) [1].

Structure-Activity Relationship (SAR) Studies for Herbicide Discovery

The 1-cyano cyclopropanecarboxamide series has been investigated in the context of herbicide development targeting the plant-specific KARI enzyme. The target compound, with its 4-fluorophenoxyethyl substituent, represents a specific substitution pattern that may be compared with published analogs to derive SAR insights for agrochemical lead optimization [1].

Molecular Docking and Computational Chemistry Studies

The compound's 1-cyanocyclopropane core has been co-crystallized and computationally modeled in the KARI active site [1]. This compound may be used as a virtual screening template or docking reference for computational chemists building pharmacophore models or performing scaffold-hopping exercises around the KARI binding site.

Negative Control or Comparator in Cyano-Group Requirement Experiments

In experiments designed to test the necessity of the 1-cyano group for KARI inhibition, the non-cyano analog N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide (CAS 1105227-35-7) serves as a critical comparator. Procuring both compounds enables head-to-head experiments to isolate the contribution of the cyano substituent to target binding and enzyme inhibition .

Application
Selection Property
Validation Focus
KARI enzyme inhibition probe
1-Cyanocyclopropane pharmacophore
KARI inhibition assay validation
SAR studies for herbicide discovery
N-substituent diversity library
SAR profile review against published analogs
Molecular docking and computational modeling
Scaffold alignment with KARI crystal structure
Binding pose and interaction energy validation
Cyano-requirement control experiments
Paired procurement of cyano/non-cyano analogs
Target engagement contrast in inhibition assays
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